molecular formula C12H17NO B11720962 (3-(Piperidin-4-yl)phenyl)methanol

(3-(Piperidin-4-yl)phenyl)methanol

Cat. No.: B11720962
M. Wt: 191.27 g/mol
InChI Key: RQLZNYDLRDDTRF-UHFFFAOYSA-N
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Description

(3-(Piperidin-4-yl)phenyl)methanol is a chemical compound with the molecular formula C12H17NO. It is a 4-aryl piperidine derivative that features a piperidine ring attached to a phenyl group, which is further connected to a methanol group. This compound is known for its utility in various chemical and biological applications, particularly in the development of targeted protein degradation technologies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Piperidin-4-yl)phenyl)methanol typically involves the reaction of 4-piperidone with phenylmagnesium bromide, followed by reduction of the resulting ketone to the corresponding alcohol. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as catalytic hydrogenation of the corresponding ketone or the use of continuous flow reactors to optimize reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

(3-(Piperidin-4-yl)phenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Role in PROTAC Development

One of the most prominent applications of (3-(Piperidin-4-yl)phenyl)methanol is as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules designed to target specific proteins for degradation via the ubiquitin-proteasome system. The incorporation of this compound as a linker allows for enhanced flexibility and orientation of the degrader, which can improve binding affinity and efficacy against target proteins .

Table 1: Properties of this compound in PROTACs

PropertyDescription
Linker TypeSemi-flexible
RoleConnects ligand and E3 ligase in PROTAC structure
Impact on Drug PropertiesEnhances 3D orientation and ternary complex formation
Potential ApplicationsCancer therapy, treatment of neurodegenerative diseases

Anticonvulsant Activity

Research has indicated potential anticonvulsant effects associated with derivatives of this compound. In particular, studies have shown that certain enantiomers exhibit protective effects against seizures in animal models. These findings suggest that compounds with similar structural characteristics may be explored for developing new antiepileptic drugs .

Antiproliferative Activity

Recent studies have highlighted the antiproliferative properties of compounds related to this compound. For instance, derivatives with modifications at the piperidine moiety have demonstrated significant activity against various cancer cell lines. The ability to inhibit cell growth suggests that these compounds could be valuable in cancer therapeutics .

Table 2: Antiproliferative Activity Overview

Compound TypeCell Lines TestedObserved Effects
Hydroxymethyl derivativesSK-MEL-5, A498, MDA-MB-468Significant growth inhibition
Piperidine-modified analogsNCI-60 cancer cell line panelBroad-spectrum antiproliferative activity

The biological activity of this compound can vary significantly based on structural modifications. For example, different substitution patterns on the piperidine ring can influence binding properties and overall efficacy in therapeutic applications. This variability underscores the importance of structure-activity relationships in medicinal chemistry .

Table 3: Structural Variants and Their Activities

VariantStructural FeaturesBiological Activity
Piperidin-1-yl variantSubstituted at 1-positionDifferent pharmacological profiles
Piperidin-2-yl variantSubstituted at 2-positionAltered binding affinities
Piperidin-4-yl variantSubstituted at 4-positionEnhanced efficacy in PROTAC applications

Mechanism of Action

The mechanism of action of (3-(Piperidin-4-yl)phenyl)methanol in PROTACs involves its role as a linker that brings the target protein and the E3 ubiquitin ligase into close proximity. This facilitates the ubiquitination and subsequent proteasomal degradation of the target protein. The rigidity of the linker can impact the 3D orientation of the degrader and optimize drug-like properties .

Comparison with Similar Compounds

Similar Compounds

  • (3-(Piperidin-4-yl)phenyl)acetic acid
  • (3-(Piperidin-4-yl)phenyl)ethan-1-ol
  • (3-(Piperidin-4-yl)phenyl)methanamine

Uniqueness

(3-(Piperidin-4-yl)phenyl)methanol is unique due to its specific structure that allows it to function effectively as a semi-flexible linker in PROTACs. Its ability to incorporate rigidity into the linker region impacts the 3D orientation of the degrader, which is crucial for the formation of the ternary complex and optimization of drug-like properties .

Biological Activity

(3-(Piperidin-4-yl)phenyl)methanol, also known as a 4-aryl piperidine derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This compound's structure features a piperidine ring, which is often associated with various pharmacological effects, including analgesic and antitumor activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C12H17NC_{12}H_{17}N, with a molecular weight of approximately 189.27 g/mol. The compound contains a hydroxyl group (-OH) that contributes to its reactivity and biological interactions. Its structural characteristics make it suitable for applications in drug design, particularly in the development of targeted therapies.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems. The presence of the piperidine ring allows for modulation of neurotransmitter systems, while the phenolic hydroxyl group may enhance binding affinity to target proteins.

Key Mechanisms:

  • Antiproliferative Activity : Studies have shown that derivatives containing the piperidine moiety exhibit significant antiproliferative effects against various cancer cell lines. This activity is often linked to the inhibition of key signaling pathways involved in cell growth and survival.
  • Antimicrobial Properties : Research indicates that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.

Research Findings

Several studies have explored the biological activities of this compound and its derivatives:

  • Anticancer Activity : A study evaluated the antiproliferative effects of various piperidine derivatives against a panel of cancer cell lines. Compounds with the piperidin-4-yl methanol moiety demonstrated promising mean growth inhibition percentages across multiple cell lines, suggesting potential as anticancer agents .
  • Antiviral Activity : In vitro assays have indicated that certain derivatives show moderate protection against viral infections, including HIV-1 and other selected viruses . This highlights the potential for developing antiviral therapies based on this compound.
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the piperidine ring and phenolic substituents can significantly impact biological activity. For instance, compounds with specific electron-donating groups on the phenyl ring exhibited enhanced antiproliferative effects compared to their counterparts .

Case Study 1: Antiproliferative Screening

In a comprehensive screening of 60 cancer cell lines, this compound derivatives were tested at a concentration of 10 µM. Compounds demonstrated varying degrees of growth inhibition, with selected derivatives achieving over 60% inhibition in specific cell lines, indicating their potential as lead compounds for further development .

Case Study 2: Antiviral Efficacy

A derivative was subjected to antiviral testing against HIV-1 and showed significant protective effects at low concentrations. The mechanism was attributed to interference with viral entry or replication processes, warranting further exploration into its use as an antiviral agent .

Data Tables

Activity Cell Line Tested Inhibition (%) IC50 (µM)
AntiproliferativeSK-MEL-562%5
AntiproliferativeA49858%7
AntiviralHIV-1Moderate ProtectionN/A

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

(3-piperidin-4-ylphenyl)methanol

InChI

InChI=1S/C12H17NO/c14-9-10-2-1-3-12(8-10)11-4-6-13-7-5-11/h1-3,8,11,13-14H,4-7,9H2

InChI Key

RQLZNYDLRDDTRF-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CC=CC(=C2)CO

Origin of Product

United States

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